molecular formula C18H19NO3 B5065787 4-{[(3-phenylpropyl)amino]carbonyl}phenyl acetate

4-{[(3-phenylpropyl)amino]carbonyl}phenyl acetate

Cat. No. B5065787
M. Wt: 297.3 g/mol
InChI Key: CDHXDDQLAVUOKY-UHFFFAOYSA-N
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Description

The compound “4-{[(3-phenylpropyl)amino]carbonyl}phenyl acetate” is a complex organic molecule. It is related to the class of compounds known as phenylpropyl acetates . These compounds are characterized by the presence of a phenyl group, a propyl group, an amino group, a carbonyl group, and an acetate group .


Synthesis Analysis

The synthesis of such compounds typically involves reactions between amines and carbonyl compounds . An efficient method for the preparation of substituted phenyl vinyl ketones, which could potentially be used in the synthesis of this compound, involves the use of low-cost and commercially available ethyl chloroformate and diisopropylethylamine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl group (a benzene ring), a propyl group (a three-carbon chain), an amino group (NH2), a carbonyl group (C=O), and an acetate group (CH3COO) . The exact arrangement of these groups in the molecule would depend on the specific synthesis pathway used .


Chemical Reactions Analysis

The compound “4-{[(3-phenylpropyl)amino]carbonyl}phenyl acetate” would likely undergo a variety of chemical reactions. For instance, the reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases . This reaction is acid-catalyzed and reversible .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In general, the reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases . This reaction is acid-catalyzed and reversible .

properties

IUPAC Name

[4-(3-phenylpropylcarbamoyl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-14(20)22-17-11-9-16(10-12-17)18(21)19-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHXDDQLAVUOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3-Phenylpropylcarbamoyl)phenyl] acetate

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